molecular formula C15H21NO B1295500 p-Octyloxybenzonitrile CAS No. 88374-55-4

p-Octyloxybenzonitrile

Cat. No. B1295500
CAS RN: 88374-55-4
M. Wt: 231.33 g/mol
InChI Key: GFNSBTARZPEIPN-UHFFFAOYSA-N
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Patent
US05587106

Procedure details

A 1-liter round bottom flask was charged with 50 g of p-hydroxybenzonitrile, 89.2 g of octyl bromide, 23.5 g of potassium hydroxide and 500 ml of ethanol. A calcium chloride tube was attached to the flask and the content was refluxed for 4 hours. Then, one liter of water was added into the flask, followed by extraction with 1300 ml of dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After distilling the solvent off, the remaining system was purified by means of silica gel column chromatography to provide 80.6 g of 4-octyloxybenzonitrile (Compound A).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[OH-].[K+].C(O)C>O>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
89.2 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
Quantity
23.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A calcium chloride tube was attached to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the content was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 1300 ml of dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling the solvent off, the remaining system
CUSTOM
Type
CUSTOM
Details
was purified by means of silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80.6 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.